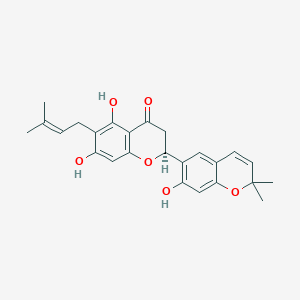

cudraflavanone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(7-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-6-15-17(26)11-22-23(24(15)29)19(28)12-21(30-22)16-9-14-7-8-25(3,4)31-20(14)10-18(16)27/h5,7-11,21,26-27,29H,6,12H2,1-4H3/t21-/m0/s1 |

InChI Key |

XPMCEWWRVJLSLM-NRFANRHFSA-N |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)C |

Synonyms |

2S-2',5,7-trihydroxy-4',5'-(2,2-dimethylchromeno)-6-prenyl flavanone cudraflavanone A |

Origin of Product |

United States |

Occurrence and Isolation of Cudraflavanone a

Natural Sources and Botanical Origin

Cudraflavanone A is a flavonoid, specifically a flavanone (B1672756), found in nature. The primary and well-documented botanical origin of this compound is the root bark of Cudrania tricuspidata, a plant belonging to the Moraceae family. nih.govrsc.orgnih.govrsc.org This deciduous thorny tree is widespread throughout East Asia and is also known by common names such as cudrang, mandarin melon berry, and silkworm thorn. rsc.org Various parts of the C. tricuspidata plant, including the roots, leaves, bark, stems, and fruits, contain a diverse array of phytochemicals, with flavonoids and xanthones being the main active constituents. rsc.orgrsc.org Research has consistently identified the root bark as a significant source for the isolation of this compound. nih.govnih.gov

Table 1: Botanical Source of this compound

| Plant Species | Family | Plant Part |

|---|

Methodologies for Isolation from Plant Matrixes

The isolation of this compound from its natural plant source involves a multi-step process that begins with extraction, followed by separation and purification.

Extraction Techniques

The initial step in isolating this compound from the plant matrix, typically the dried and powdered root bark of Cudrania tricuspidata, involves solvent extraction. The choice of solvent is critical for efficiently extracting flavonoids. researchgate.net For flavanones like this compound, which are less polar than their glycoside counterparts, solvents such as chloroform (B151607) and methanol (B129727) are employed. researchgate.netnih.gov

One documented method begins with the use of a chloroform extract from the root bark of Cudrania tricuspidata to isolate this compound. nih.gov The general procedure for flavonoid extraction involves maceration, where the plant material is soaked in a solvent to dissolve the target compounds. e3s-conferences.org The polarity of the solvent plays a key role; polar solvents like methanol are effective for a broad range of polyphenols, while non-polar solvents like chloroform are suitable for extracting less polar compounds, including certain flavanones. researchgate.net A chloroform-methanol mixture is a common extraction system used to isolate proteins and other hydrophobic compounds from plant tissues. nih.govdrummondlab.org

Chromatographic Separation Techniques

Following initial solvent extraction, the resulting crude extract contains a complex mixture of various phytochemicals. To separate this compound from this mixture, chromatographic techniques are essential. Column chromatography is a fundamental and widely used method for the isolation and purification of natural compounds, including flavonoids. column-chromatography.com

This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel packed in a column) and their solubility in a mobile phase (a solvent or solvent mixture). column-chromatography.comyoutube.com As the mobile phase moves through the column, the different compounds in the extract travel at different rates, allowing for their separation into fractions. youtube.com The high resolving power of column chromatography makes it effective for separating complex mixtures from crude plant extracts. column-chromatography.com The selection of the stationary and mobile phases can be optimized to achieve efficient separation of the target flavonoid. column-chromatography.com

Purification Strategies

The fractions collected from column chromatography that contain this compound may still have impurities. Therefore, further purification steps are necessary to obtain the compound in a highly pure form. This often involves repeated column chromatography, sometimes using different solvent systems or stationary phases to progressively remove impurities. The purity of the isolated compound is typically monitored at each stage using analytical techniques such as Thin Layer Chromatography (TLC). Once a fraction is deemed sufficiently pure, the solvent is evaporated to yield the purified this compound.

Table 2: Summary of Isolation and Purification Methods

| Step | Technique | Description |

|---|---|---|

| Extraction | Solvent Extraction | The root bark of Cudrania tricuspidata is treated with solvents like methanol and/or chloroform to create a crude extract containing this compound. nih.gov |

| Separation | Column Chromatography | The crude extract is passed through a column containing a stationary phase (e.g., silica gel) to separate this compound from other plant constituents based on polarity. column-chromatography.com |

| Purification | Repeated Chromatography | Fractions containing this compound are further purified, often through additional chromatographic steps, to achieve high purity. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

Biosynthetic Pathways of Cudraflavanone a

Proposed General Biosynthesis of Flavanones

The biosynthesis of flavanones, the core structural class to which Cudraflavanone A belongs, initiates from the general phenylpropanoid pathway, a fundamental metabolic route in plants. This pathway begins with the amino acid L-phenylalanine (PubChem CID: 6140). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

The key enzymatic steps involved in the formation of the flavanone (B1672756) backbone are as follows:

Deamination of Phenylalanine: L-phenylalanine is deaminated to trans-cinnamic acid (PubChem CID: 444539) by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lu

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid undergoes hydroxylation at the C-4 position to yield p-coumaric acid (PubChem CID: 637542), a reaction catalyzed by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase. wikipedia.orgwikipedia.orgwikipedia.orgmpg.denih.govmassbank.euuni.lufrontiersin.org

Formation of p-Coumaroyl-CoA: p-Coumaric acid is then ligated with coenzyme A to form p-coumaroyl-CoA (PubChem CID: 6440013), a process mediated by 4-coumarate:CoA ligase (4CL). wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orglipidmaps.org

Chalcone (B49325) Synthase Reaction: The central step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS). This enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (PubChem CID: 644066), which is derived from the acetate (B1210297) pathway. wikipedia.orgwikipedia.orgwikidata.orgflybase.orghmdb.canih.govnih.gov This condensation results in the formation of a chalcone, specifically naringenin (B18129) chalcone (PubChem CID: 5280960), which is a key intermediate. wikipedia.orgmassbank.eunih.govcdutcm.edu.cnmassbank.eu

Chalcone Isomerization: Naringenin chalcone undergoes an intramolecular cyclization, catalyzed by chalcone isomerase (CHI), to form the flavanone naringenin (PubChem CID: 439246). wikipedia.orgwikipedia.orgwikidata.orgflybase.orgphcog.comnih.govresearchgate.netuni.lu Naringenin serves as a common precursor for various other flavonoid classes. wikidata.orghmdb.ca

This general pathway establishes the C15 (C6-C3-C6) backbone characteristic of flavonoids.

Specific Biosynthetic Routes for Prenylated Flavonoids in Moraceae Family

The Moraceae family, known for its rich diversity of specialized metabolites, is a prominent source of prenylated flavonoids (PFs). mpg.dewikipedia.orgciteab.com Prenylated flavonoids are distinguished by the presence of isoprenoid side chains attached to their flavonoid skeleton. flybase.orgwikipedia.orgciteab.com

The prenyl groups are derived from isoprenoid precursors, primarily dimethylallyl diphosphate (B83284) (DMAPP, PubChem CID: 647) and its isomer isopentenyl diphosphate (IPP, PubChem CID: 1195). wikipedia.orgciteab.comlipidmaps.orgmitoproteome.orgnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgmcw.edu These C5 isoprenoid units are synthesized through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The MEP pathway involves a series of enzymes including DXP synthase (DXS) and DXP reductoisomerase (DXR). wikipedia.orgciteab.com

The crucial enzymes responsible for attaching these prenyl units to the flavonoid scaffold are prenyltransferases. These enzymes dictate the regioselectivity and stereospecificity of the prenylation reaction, significantly contributing to the structural diversity observed in PFs. flybase.orgwikipedia.orgciteab.com The prenylation reaction is essentially a Friedel-Crafts alkylation of the flavonoid skeleton. flybase.org While many prenyltransferases exhibit strict substrate specificity, only a limited number of flavonoid prenyltransferases have been thoroughly identified to date. flybase.orglipidmaps.org

Enzymatic Steps and Precursor Involvement in this compound Formation

This compound, being a prenylated flavanone, is presumed to follow the general flavanone biosynthesis pathway up to a specific flavanone intermediate, which then undergoes prenylation. The presence of a C10 prenyl unit (C5 x 2) in this compound's structure (C25H26O6) suggests the involvement of two C5 isoprenoid units (DMAPP and/or IPP) or a C10 isoprenoid precursor like geranyl diphosphate. fishersci.co.uk

While the precise, step-by-step enzymatic formation of this compound is not exhaustively detailed in current literature, the general principles of prenylated flavonoid biosynthesis in the Moraceae family provide a strong framework. The process would involve:

Flavanone Backbone Synthesis: The initial steps would involve the general phenylpropanoid and flavonoid pathways, leading to the formation of a flavanone, likely naringenin or a similar hydroxylated flavanone, as described in Section 3.1.

Prenylation: Subsequently, one or more prenyltransferase enzymes would catalyze the attachment of isoprenoid units (derived from DMAPP and IPP) to specific positions on the flavanone core. The exact positions of prenylation on the flavanone skeleton are crucial for defining the final structure of this compound.

Further Modifications: Following prenylation, additional enzymatic modifications such as cyclization, hydroxylation, or methylation may occur to yield the specific complex structure of this compound. Given its complex structure, it may involve intramolecular cyclization reactions after initial prenylation, which are characteristic of some complex prenylated flavonoids found in Moraceae. mpg.de

The biosynthesis of this compound, like other prenylated flavonoids, represents a fascinating area of plant specialized metabolism, highlighting the intricate interplay of general biosynthetic pathways and specialized enzymes that lead to diverse chemical structures.

Synthetic Strategies for Cudraflavanone a and Analogues

Total Synthesis Approaches (Conceptual, based on related flavonoids)

Total synthesis of cudraflavanone A, a prenylated flavanone (B1672756), would conceptually involve the construction of its characteristic C15 (C6-C3-C6) flavonoid skeleton, followed by the introduction of its specific prenyl and hydroxyl functionalities. Flavonoids are naturally synthesized in plants via the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA, a precursor for chalcone (B49325) scaffolds, which then lead to various flavonoid subclasses frontiersin.orgnih.gov.

General total synthesis strategies for flavonoids, which can be conceptually applied to this compound, frequently employ well-established reactions such as the Baker-Venkataraman synthesis and the Claisen-Schmidt condensation researchgate.net. For flavanones, a common synthetic route involves the aldol (B89426) condensation of benzaldehydes with 2'-hydroxyacetophenone (B8834) in a strongly basic medium, followed by subsequent reduction and cyclization steps mdpi.com.

A notable example of total synthesis for a related compound is the first total synthesis of (±)-Cudraflavanone B. This was achieved through a sequence of reactions including selective protection of phenolic hydroxyl groups, Mitsunobu reaction, Claisen rearrangement, condensation, cyclization, and deprotection, starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde (B120756) sioc-journal.cn. Similarly, the synthesis of other prenylated flavones, such as morusin (B207952) and cudraflavone B, has involved key steps like Friedel-Crafts reaction, Baker-Venkataraman rearrangement, selective epoxidation, and SN2-type cyclization acs.orgnih.gov. These precedents provide a strong conceptual framework for the multi-step construction of this compound.

Key Synthetic Transformations and Methodologies

The construction of the flavonoid scaffold, central to this compound, relies on several fundamental organic transformations:

Chalcone Formation: The Claisen-Schmidt reaction, an aldol condensation, is a widely used method for synthesizing chalcones from o-hydroxyaryl ketones and aromatic aldehydes. Chalcones serve as crucial intermediates in the biosynthesis and chemical synthesis of flavonoids researchgate.netmdpi.commdpi.comresearchgate.net.

Cyclization to Flavanones/Flavones: Once the chalcone precursor is formed, cyclization is required to yield the flavanone or flavone (B191248) core. This can be achieved through various methods, including intramolecular cyclization under acidic or basic conditions, thermolysis, electrolysis, photolysis, microwave irradiation, or palladium(II) catalysis mdpi.com. Oxidative cyclization, such as the I2-DMSO methodology, is specifically employed for flavone synthesis mdpi.com. The Baker-Venkataraman rearrangement is another well-known pathway for obtaining flavonoids acs.orgnih.govresearchgate.netmdpi.com. The Kostanecki method, involving the reaction of an o-hydroxyaryl ketone with aromatic acid anhydrides, is also a reported route for flavones mdpi.com. Beyond these, the Mitsunobu reaction and Claisen rearrangement have been successfully integrated into the total synthesis of related flavanones sioc-journal.cnacs.org.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction, involving a palladium complex, has been applied in the synthesis of various flavonoid moieties, including chalcones, flavones, isoflavones, and neoflavones mdpi.comjazindia.com.

Diels-Alder Reactions: The Diels-Alder reaction has been reported for the synthesis of pure enantiomers of flavonoids, either through catalyst complexes or stereodivergent reactions on racemic mixtures mdpi.comjazindia.comnih.gov.

Stereoselective Synthesis Considerations

The biological activities of flavonoids are often highly dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their production researchgate.netmdpi.comjazindia.comnih.govdntb.gov.ua. Several methodologies have been developed to achieve enantiomerically pure forms of flavonoids:

Asymmetric Transformations: Key approaches include stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction researchgate.netmdpi.comjazindia.comnih.govdntb.gov.ua. The cycloaddition of 1,4-benzoquinones with 2H-chromenes, catalyzed by Ti-TADDOLate, is another strategy mdpi.com.

Chiral Catalysis: The use of chiral auxiliaries (e.g., imidazolidinone, pseudoephedrine), organocatalysis (e.g., thiourea (B124793) compounds for flavanone synthesis), organometallic catalysis (e.g., palladium(II)-pyridinooxazoline catalysis), and biocatalysis are all employed to obtain chiral bioactive flavonoids with high enantiomeric ratios mdpi.comnih.govdntb.gov.ua.

Chiral Pool and Biomimetic Approaches: The chiral pool approach leverages readily available chiral starting materials mdpi.comnih.govdntb.gov.ua. Biomimetic pathways, such as the asymmetric coupling of 2-hydroxychalcones driven by visible light, also offer routes to stereoselective products mdpi.comjazindia.comnih.gov.

Dynamic Kinetic Resolution: Asymmetric transfer hydrogen-dynamic kinetic resolution has been applied to synthesize (R,R)-cis-alcohols, which serve as valuable building blocks for stereoselective flavonoid synthesis mdpi.comjazindia.comnih.gov. For flavan-4-ols, lipase-catalyzed kinetic resolutions have been explored for stereoselective acylation reactions mdpi.com.

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthetic approaches involve chemically modifying naturally occurring flavonoids to enhance or alter their properties, such as bioavailability, stability, or specific biological activities, or to create novel derivatives researchgate.netresearchgate.net. This compound, as a natural product, can be subjected to such modifications.

Common structural modifications include hydroxylation, methoxylation, glycosylation, acetylation, alkylation, acylation, and halogenation researchgate.net. For instance, the acylation of flavonoids, frequently catalyzed by lipase (B570770) enzymes like Candida antarctica lipase B, can lead to improved free radical scavenging activities, enhanced UV protection, and increased thermal and light stability mdpi.com. This process can also boost antimicrobial activities and bioavailability by increasing the lipophilicity of the compound researchgate.netmdpi.com.

Specific to this compound and related compounds, acetate (B1210297) and prenyl ether derivatives of cudraflavone A, cycloartocarpin, and artocarpin (B207796) have been synthesized tandfonline.com. However, it has been observed that some of these new derivatives exhibit reduced anti-acne activity compared to their parent molecules, potentially due to issues with aqueous mobilization under experimental conditions tandfonline.com. Furthermore, synthetic glycosylation has been employed to produce water-soluble semi-synthetic flavonoid glycosides, such as maltooligosyl isoquercetin, to overcome solubility limitations and improve their incorporation into various applications researchgate.net. Conjugation with specific functional groups, like acryloyl, has also been explored to generate semi-synthetic flavonoid derivatives with enhanced biological activities, such as anti-cancer properties nih.gov.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful and increasingly popular approach for the efficient production of complex natural products like this compound nih.govacs.orgnih.gov. This strategy leverages the high selectivity, efficiency, and often milder reaction conditions offered by enzymes.

In the context of flavonoids, enzyme engineering plays a crucial role by expanding substrate scope, improving selectivity and activity, and even enabling the creation of enzymes capable of non-natural transformations nih.gov. Biocatalysis, a core component of chemoenzymatic synthesis, has been successfully applied in the stereoselective synthesis of various flavonoids mdpi.comnih.govdntb.gov.ua.

Lipases, such as those derived from Candida antarctica, have demonstrated utility in the regioselective enzymatic introduction of specific groups, like benzylmalonyl, onto flavonoid glycosides. These enzymatic steps are then followed by chemical transformations, such as palladium-on-carbon (Pd/C) hydrogenolysis, to complete the synthesis mdpi.comnih.govacs.org. Beyond isolated enzymes, cell-free metabolic engineering has shown promise for in vitro biosynthesis of flavonoids, exemplified by the production of naringenin (B18129) in a cell-free system nih.gov. The identification and engineering of novel enzymes, such as Diels-Alderases, are also paving the way for more efficient chemoenzymatic routes to complex prenylflavonoids nih.gov.

Advanced Spectroscopic Characterization and Structural Confirmation of Cudraflavanone a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete chemical structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, the precise connectivity and relative stereochemistry of cudraflavanone A can be established.

The ¹H-NMR spectrum reveals the number of different types of protons and their electronic environments. For this compound, characteristic signals include those for aromatic protons on the A and B rings, the distinctive AMX spin system of the flavanone (B1672756) C-ring protons at C-2 and C-3, and signals corresponding to the lavandulyl or prenyl side chains.

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift range for carbon is much wider than for protons, often allowing for the resolution of every unique carbon atom. msu.edu Key signals in the ¹³C spectrum of this compound would include the carbonyl carbon (C-4), carbons of the aromatic rings, the aliphatic carbons of the flavanone ring (C-2 and C-3), and the carbons associated with the isoprenoid-derived substituents. While specific, fully assigned experimental data for this compound is not detailed in the provided search results, the expected chemical shift ranges can be predicted based on its structure and data from similar flavanone compounds. silae.it

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H | Flavanone H-2 | 5.0 - 5.5 | Correlates with H-3 (COSY) and carbons C-3, C-4, C-1' (HMBC) |

| ¹H | Flavanone H-3 | 2.7 - 3.2 | Correlates with H-2 (COSY) and carbons C-2, C-4, C-4a (HMBC) |

| ¹H | Aromatic Protons | 6.0 - 7.5 | Exhibit characteristic ortho, meta, and para coupling patterns. |

| ¹H | Prenyl/Lavandulyl Protons | 1.5 - 5.3 | Includes vinyl protons and methyl singlets/doublets. |

| ¹H | Hydroxyl Protons | 5.0 - 13.0 | Often broad; position is solvent and concentration dependent. |

| ¹³C | Carbonyl (C-4) | 185 - 200 | Key signal for the flavanone core. |

| ¹³C | Aromatic Carbons | 95 - 165 | Includes oxygenated and non-oxygenated aromatic carbons. |

| ¹³C | Flavanone C-2 & C-3 | 40 - 85 | Aliphatic carbons characteristic of the flavanone C-ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and structural clues based on fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy.

The molecular formula of this compound is C₂₅H₂₆O₆, which corresponds to a monoisotopic mass of 422.1729 Da. HRMS analysis would confirm this composition, distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used to study the fragmentation of the parent ion. Flavonoids typically undergo characteristic fragmentation pathways, most notably the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. This process provides diagnostic ions that help identify the substitution patterns on the A and B rings. Additional fragmentation can occur through the loss of small molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from the substituents.

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₅H₂₆O₆ | Determined by High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 422.48 g/mol | Calculated based on the molecular formula. |

| Monoisotopic Mass | 422.1729 Da | Precise mass used for HRMS confirmation. |

| Key Fragmentation | Retro-Diels-Alder (RDA) | Characteristic cleavage of the C-ring, providing information on A- and B-ring substituents. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz This technique is highly effective for identifying the functional groups present in this compound. Key absorptions would include a broad band for hydroxyl (-OH) groups, a strong, sharp peak for the conjugated ketone carbonyl (C=O) group, and several bands corresponding to aromatic C=C and C-H bonds, as well as C-O ether linkages. irb.hrresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophores, particularly conjugated π-electron systems. utoronto.ca The flavanone skeleton possesses two characteristic absorption maxima in the UV-Vis spectrum. researchgate.net

Band I , typically appearing between 300-380 nm, is associated with the cinnamoyl system involving the B-ring and the C-ring.

Band II , usually found between 240-280 nm, arises from the benzoyl system of the A-ring. researchgate.net

The exact position (λₘₐₓ) and intensity of these bands are sensitive to the substitution pattern on the aromatic rings, making UV-Vis spectroscopy a useful tool for structural characterization of flavonoids. masterorganicchemistry.com

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (phenolic) | 3500 - 3200 (broad) |

| IR | C-H stretch (aromatic & aliphatic) | 3100 - 2850 |

| IR | C=O stretch (conjugated ketone) | 1680 - 1650 |

| IR | C=C stretch (aromatic) | 1610 - 1450 |

| IR | C-O stretch (ether & phenol) | 1260 - 1000 |

| UV-Vis | Band I (B-ring, cinnamoyl system) | ~310 - 340 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. malvernpanalytical.com By analyzing the diffraction pattern produced when X-rays pass through a single, high-quality crystal, a detailed electron density map can be generated, revealing the precise spatial coordinates of every atom. khwarizmi.orguni-siegen.de

For a chiral molecule like this compound, which has stereocenters (typically at C-2 and C-3), X-ray crystallography is uniquely capable of determining the absolute configuration and the preferred solid-state conformation. This technique would unambiguously confirm the connectivity established by NMR and MS, and it would reveal crucial stereochemical details that are difficult to ascertain by other spectroscopic methods. The process involves growing a suitable single crystal, collecting diffraction data, and refining a structural model. rsc.org While this method provides the ultimate structural proof, a published crystal structure for this compound was not identified in the searched literature, indicating that this analysis may not have been performed or publicly reported.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cudraflavone B |

| Ombuin |

| 5,4'-dihydroxy–7-methoxy flavanone |

Biological Activities and Mechanistic Investigations of Cudraflavanone a

Anti-Neuroinflammatory Mechanisms

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of inflammatory molecules, is a key factor in the progression of various neurodegenerative diseases. nih.govfrontiersin.org Cudraflavanone A has been shown to counteract these processes through several distinct mechanisms.

Inhibition of Pro-inflammatory Mediators in Microglial Cells

Research conducted on lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for studying neuroinflammation, reveals that this compound effectively reduces the production of key pro-inflammatory mediators. nih.govresearchgate.net These mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), are known to exacerbate inflammatory responses in the central nervous system. nih.gov

This compound's ability to inhibit the release of these substances suggests its potential as a valuable agent for mitigating neuroinflammatory conditions. nih.gov The compound has been shown to significantly decrease the production of NO and PGE₂. nih.govresearchgate.net Furthermore, it curtails the production of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.govresearchgate.net However, it does not appear to affect the protein and mRNA levels of interleukin-6 (IL-6). researchgate.net

| Pro-inflammatory Mediator | Effect of this compound | Cell Line | Stimulant | IC₅₀ Value |

|---|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | BV2 | LPS | 22.2 μM nih.govtandfonline.comresearchgate.net |

| Prostaglandin E₂ (PGE₂) | Inhibition of production | BV2 | LPS | 20.6 μM nih.govtandfonline.comresearchgate.net |

| Interleukin-1β (IL-1β) | Inhibition of production | BV2 | LPS | 24.7 μM nih.govtandfonline.comresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | BV2 | LPS | 33.0 μM nih.govtandfonline.comresearchgate.net |

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Protein Expression

The synthesis of NO and PGE₂ is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov this compound exerts its inhibitory effects on pro-inflammatory mediator production by targeting the expression of these enzymes. nih.gov

Studies have demonstrated that pretreatment with this compound leads to a significant reduction in the protein expression of iNOS in LPS-stimulated BV2 cells. nih.govresearchgate.net This suppression of iNOS protein levels directly contributes to the observed decrease in NO production. nih.gov Interestingly, while this compound effectively inhibits PGE₂ production, it does not appear to have an effect on the protein expression of COX-2. nih.govresearchgate.netmdpi.com

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. nih.govtandfonline.com Its activation leads to the transcription of numerous genes encoding pro-inflammatory mediators. nih.gov this compound has been found to attenuate the activation of the NF-κB pathway induced by LPS in microglial cells, which is a key aspect of its anti-neuroinflammatory activity. nih.govresearchgate.nettandfonline.com

In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. mdpi.com Upon stimulation, IκB is degraded, allowing the NF-κB subunits, primarily p50 and p65, to translocate to the nucleus and initiate gene transcription. tandfonline.com Research has shown that this compound effectively prevents the nuclear translocation of these NF-κB subunits in LPS-stimulated BV2 cells. nih.govresearchgate.nettandfonline.com By inhibiting the movement of p50 and p65 into the nucleus, this compound effectively blocks the downstream inflammatory cascade. nih.govtandfonline.com

The translocation of NF-κB is preceded by the phosphorylation and subsequent degradation of its inhibitory protein, IκB-α. tandfonline.com this compound has been observed to inhibit both the phosphorylation and degradation of IκB-α in the cytoplasm of LPS-stimulated BV2 cells. nih.govresearchgate.nettandfonline.com This action prevents the release of NF-κB, thereby keeping it sequestered in the cytoplasm and unable to activate pro-inflammatory gene expression. tandfonline.com

| NF-κB Signaling Component | Effect of this compound | Cellular Location | Cell Line | Stimulant |

|---|---|---|---|---|

| p50 Translocation | Inhibited | Nucleus | BV2 | LPS nih.govresearchgate.nettandfonline.com |

| p65 Translocation | Inhibited | Nucleus | BV2 | LPS nih.govresearchgate.nettandfonline.com |

| IκB-α Phosphorylation | Inhibited | Cytosol | BV2 | LPS nih.govresearchgate.nettandfonline.com |

| IκB-α Degradation | Inhibited | Cytosol | BV2 | LPS nih.govtandfonline.com |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also pivotal in regulating inflammatory responses. nih.govtandfonline.com this compound has been shown to modulate these pathways as part of its anti-neuroinflammatory mechanism. nih.govresearchgate.net

Differential Effects on ERK1/2 Phosphorylation

The impact of this compound on the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway appears to be cell-type and context-dependent. In some studies, particularly those investigating neuroinflammation, this compound did not significantly alter the phosphorylation of ERK. mdpi.com However, other research involving different cell lines and stimuli has indicated that related compounds can inhibit ERK1/2 phosphorylation. nih.gov For instance, cudraflavanone B has been shown to inhibit the phosphorylation of ERK in LPS-stimulated RAW264.7 and BV2 cells. nih.gov The ERK1/2 pathway is known to be involved in a variety of cellular processes, including proliferation, differentiation, and survival, and its modulation can have significant downstream effects. frontiersin.org

Induction of Heme Oxygenase-1 (HO-1) Expression via Nrf2 Translocation

A significant mechanism underlying the anti-inflammatory and cytoprotective effects of this compound is its ability to induce the expression of heme oxygenase-1 (HO-1). tandfonline.comtandfonline.com This induction is mediated through the activation and nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2). tandfonline.comtandfonline.comresearchgate.net

Upon treatment with this compound, Nrf2 translocates from the cytoplasm to the nucleus. tandfonline.comtandfonline.comresearchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, thereby initiating its transcription and leading to increased HO-1 protein expression. tandfonline.comnih.gov HO-1 is a potent antioxidant and anti-inflammatory enzyme. tandfonline.com The anti-neuroinflammatory effects of this compound have been shown to be, at least in part, dependent on this HO-1 induction, as the use of an HO-1 inhibitor partially reversed the suppressive effects of this compound on pro-inflammatory mediators. tandfonline.comtandfonline.com

Anti-Inflammatory Effects in Non-Neuronal Cell Models

The anti-inflammatory properties of this compound and related compounds extend beyond neuronal cells, with significant effects observed in other cell types, such as macrophages and keratinocytes.

Attenuation of Inflammatory Responses in Macrophages (e.g., RAW264.7)

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used model for studying inflammation, cudraflavanone B, a closely related compound, has been shown to attenuate inflammatory responses. nih.gov This includes the reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2), key inflammatory mediators. nih.govresearchgate.net The suppression of these molecules is linked to the downregulation of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, cudraflavanone B also curbed the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in these cells. nih.govresearchgate.net

| Cell Line | Compound | Key Inflammatory Mediators Inhibited | Underlying Mechanism |

|---|---|---|---|

| RAW264.7 Macrophages | Cudraflavanone B | NO, PGE2, IL-6, TNF-α | Downregulation of iNOS and COX-2, Inhibition of NF-κB and ERK MAPK signaling |

Suppression of Inflammatory Cytokines and Chemokines in Keratinocytes (e.g., HaCaT cells)

In human keratinocytes (HaCaT cells), which are crucial players in skin inflammation, compounds from Cudrania tricuspidata, including cudraflavanone B, have demonstrated anti-inflammatory effects. mdpi.comnih.gov When these cells were stimulated with tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) to mimic an inflammatory state, treatment with these compounds led to a decrease in the production of pro-inflammatory cytokines such as IL-6 and IL-8. mdpi.comnih.gov Additionally, the expression of chemokines like RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and TARC (Thymus and Activation-Regulated Chemokine) was also suppressed. mdpi.comnih.gov These chemokines are instrumental in recruiting inflammatory cells to the site of inflammation in the skin. mdpi.com

| Cell Line | Compound | Suppressed Cytokines/Chemokines |

|---|---|---|

| HaCaT Keratinocytes | Cudraflavanone B and other related compounds | IL-6, IL-8, RANTES, TARC |

Molecular Targets and Signaling Pathways Beyond NF-κB and MAPK

Beyond the well-established NF-κB and MAPK pathways, research suggests that this compound and its related compounds may have other molecular targets. In HaCaT cells, for instance, the anti-inflammatory effects of some compounds from Cudrania tricuspidata were associated with the downregulation of intercellular adhesion molecule-1 (ICAM-1). mdpi.comnih.gov ICAM-1 is an adhesion molecule that facilitates the infiltration of immune cells into inflamed tissues. mdpi.com While some of these compounds inhibited the nuclear translocation of NF-κB p65, others did not, indicating the involvement of alternative signaling pathways. mdpi.comnih.gov For example, the phosphorylation of p38 was inhibited by cudraflavanone B, while another compound, cudratricusxanthone L, was shown to inhibit ERK1/2 phosphorylation, suggesting a differential modulation of signaling pathways by these structurally similar flavonoids. mdpi.comnih.gov

Anticancer and Antiproliferative Activities (Mechanistic Studies)

This compound, a flavonoid compound, has demonstrated notable anticancer and antiproliferative properties through various mechanistic pathways. Research has particularly highlighted its effects on vascular smooth muscle cells and its ability to induce apoptosis in different cancer cell lines.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Growth

Studies have shown that this compound can inhibit the growth of vascular smooth muscle cells (VSMCs), a process implicated in conditions like atherosclerosis and restenosis following angioplasty. thieme-connect.comthieme-connect.com

This compound has been found to suppress the proliferation of rat aortic VSMCs by modulating the Akt signaling pathway. thieme-connect.comthieme-connect.comnih.gov Specifically, it inhibits the activation of Akt, a key protein involved in cell survival, which is stimulated by platelet-derived growth factor BB (PDGF-BB). thieme-connect.comnih.gov Interestingly, this compound's inhibitory action is selective, as it does not affect the activation of other important signaling molecules like extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phospholipase C gamma (PLCγ)1. thieme-connect.comnih.gov This targeted modulation of the Akt pathway suggests a potential therapeutic strategy for preventing the excessive growth of VSMCs. thieme-connect.comthieme-connect.com

Platelet-derived growth factor BB (PDGF-BB) is a potent mitogen that stimulates VSMC growth and is a key factor in vascular proliferative diseases. mdpi.com this compound effectively counteracts the proliferative signals induced by PDGF-BB. thieme-connect.comnih.gov While it doesn't prevent the initial binding and activation of the PDGF-β receptor tyrosine kinase by PDGF-BB, it specifically intervenes downstream by inhibiting the activation of Akt. thieme-connect.comnih.gov This selective interference with PDGF-BB signaling underscores the compound's potential in managing conditions driven by growth factor-induced VSMC proliferation. thieme-connect.com

Induction of Apoptosis in Cancer Cell Lines (e.g., human cancer cells, melanoma cells, colorectal cancer cells)

This compound and its related compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anticancer agent. tandfonline.comthieme-connect.comresearchgate.net A structurally similar compound, cudraflavone C, has demonstrated the ability to selectively induce apoptosis in colorectal cancer cells while sparing normal cells. plos.orgresearchgate.netnih.gov It has also been found to be effective against melanoma cells. mdpi.com Another related flavonoid, cudraflavone B, triggers apoptosis in human oral cancer cells. thieme-connect.comresearchgate.netmedchemexpress.cominvivochem.com

The apoptotic effects of cudraflavanone compounds are often mediated through the mitochondrial pathway. For instance, cudraflavone C induces apoptosis in melanoma cells by increasing the production of mitochondrial reactive oxygen species (ROS). mdpi.comnih.govnih.gov This increase in ROS leads to a decrease in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade. mdpi.comnih.gov The disruption of the mitochondrial membrane potential, or depolarization, is a critical step that leads to the release of pro-apoptotic factors from the mitochondria. plos.orgresearchgate.netplos.org This process ultimately activates caspases, the executioner proteins of apoptosis. nih.gov

Interactive Data Tables

Table 1: Effect of this compound on VSMC Proliferation and Signaling

| Parameter | Effect of this compound | Cell Line | Key Findings |

| PDGF-BB-induced cell number | Inhibition | Rat Aortic VSMC | Concentration-dependent reduction in cell numbers. thieme-connect.comnih.gov |

| [3H]-thymidine incorporation | Inhibition | Rat Aortic VSMC | Concentration-dependent reduction in DNA synthesis. thieme-connect.comnih.gov |

| Akt activation | Suppression | Rat Aortic VSMC | Selective inhibition of PDGF-BB-stimulated Akt phosphorylation. thieme-connect.comnih.gov |

| ERK1/2 activation | No effect | Rat Aortic VSMC | Did not affect PDGF-BB-stimulated ERK1/2 phosphorylation. thieme-connect.comnih.gov |

| PLCγ1 activation | No effect | Rat Aortic VSMC | Did not affect PDGF-BB-stimulated PLCγ1 phosphorylation. thieme-connect.comnih.gov |

Table 2: Apoptotic Effects of Cudraflavanone-Related Compounds in Cancer Cells

| Compound | Cancer Cell Line | Apoptotic Mechanism | Key Findings |

| Cudraflavone C | Colorectal Cancer (KM12, Caco-2) | Mitochondrial depolarization, Caspase activation | Induces tumor-selective apoptosis. plos.orgresearchgate.netnih.gov |

| Cudraflavone C | Melanoma (A375.S2) | Mitochondrial ROS production, Mitochondrial depolarization, Caspase activation | Induces apoptosis through the mitochondrial pathway. mdpi.comnih.govnih.gov |

| Cudraflavone B | Human Oral Squamous Cell Carcinoma | Mitochondrial pathway, Caspase-3 activation | Triggers apoptosis via the mitochondrial pathway. thieme-connect.comresearchgate.net |

Caspase Activation (e.g., Caspase-3/7, -9)

This compound has been shown to induce apoptosis through the activation of the intrinsic caspase pathway. In melanoma cells, treatment with a related compound, cudraflavone C, led to the activation of initiator caspase-9 and effector caspases-3 and -7. nih.gov This activation is a critical step in the apoptotic cascade, leading to the execution of cell death. The process begins with the release of cytochrome c from the mitochondria, which then combines with Apaf-1 and procaspase-9 to form the apoptosome, ultimately leading to the activation of caspase-9 and the subsequent activation of caspases-3 and -7. nih.gov Studies on cudraflavone C in A375.S2 melanoma cells demonstrated a time-dependent increase in the expression of active caspase-3, -7, and -9. nih.gov Similarly, in colorectal cancer cells, cudraflavone C was found to induce apoptosis via mitochondrial depolarization and activation of the intrinsic caspase pathway. plos.orgnih.gov

Modulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Puma, Bax, Bad, Bid)

The apoptotic activity of this compound is further regulated by its influence on the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. Research on cudraflavone C in melanoma cells revealed an increased expression of the pro-apoptotic proteins Puma, Bax, Bad, and Bid. nih.govnih.gov These proteins play a crucial role in the mitochondrial pathway of apoptosis by promoting the release of cytochrome c. nih.gov The BH3-only proteins, such as Bad, Bid, and Puma, are key initiators of apoptosis, acting by either antagonizing anti-apoptotic Bcl-2 family proteins or by directly activating the pro-apoptotic proteins Bax and Bak. frontiersin.org In A375.S2 melanoma cells, treatment with cudraflavone C resulted in the upregulation of Puma, Bax, Bad, and Bid, an effect that was mitigated by a mitochondria-targeted antioxidant, indicating the involvement of mitochondrial reactive oxygen species (ROS) in this process. nih.govresearchgate.net

Regulation of PI3K-AKT Signaling Pathway

The PI3K-AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is often associated with cancer. This compound's analogue, cudraflavone C, has been identified as an inhibitor of this pathway in colorectal cancer cells. plos.orgnih.govresearchgate.net It was found to significantly inhibit the activity of several PI3K isoforms, with the strongest inhibition observed against p110β/p85α PI3K. plos.orgnih.gov This inhibition of PI3K activity leads to a downstream reduction in the phosphorylation and activation of AKT. plos.orgresearchgate.net The anti-proliferative and apoptotic effects of cudraflavone C in colorectal cancer cells were shown to be mediated through this inhibition, as the ectopic expression of a constitutively active form of AKT counteracted the compound's effects. plos.org Furthermore, a related compound, cudraflavone B, has been shown to induce the expression of heme oxygenase-1 (HO-1) through the PI3K/Akt pathway in mouse hippocampal cells, suggesting a role in neuroprotection. mdpi.com

Involvement of ER Stress and Autophagy-Related Pathways

Endoplasmic reticulum (ER) stress and autophagy are interconnected cellular processes that can determine cell fate under conditions of stress. Cudraflavone B has been shown to induce apoptosis in human glioblastoma cells by activating the ER stress-related pathway. researchgate.net The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which, if overwhelmed, can lead to apoptosis. researchgate.net ER stress can also induce autophagy, a process of cellular self-digestion, as a survival mechanism. frontiersin.orgplos.org In the case of cudraflavone B-treated glioblastoma cells, the compound was found to harness the autophagy-related PI3K/mTOR/LC3B signaling pathway, and an ER stress inhibitor could reverse these effects. researchgate.net This suggests that cudraflavone B-induced apoptosis in these cancer cells is mediated through ER stress and the subsequent activation of autophagy. researchgate.netresearchgate.net

Sirtuin-1 (SIRT1) Pathway Modulation

Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating various cellular processes, including apoptosis and cell survival. Cudraflavone B has been found to modulate the SIRT1 signaling pathway in human oral cancer cells. researchgate.netnih.gov Treatment with cudraflavone B induced the expression of SIRT1. nih.gov The involvement of SIRT1 in the apoptotic effects of cudraflavone B was confirmed by experiments using a SIRT1 activator (resveratrol) and an inhibitor (sirtinol). Resveratrol attenuated the growth-inhibitory and apoptosis-inducing effects of cudraflavone B, while sirtinol (B612090) had the opposite effect. nih.gov This indicates that the antitumor activity of cudraflavone B in oral squamous cell carcinoma is, at least in part, related to the activation of the SIRT1 pathway. nih.govresearchgate.net SIRT1 can deacetylate p53, impairing its pro-apoptotic function, which adds complexity to its role in cancer. uniprot.org

Topoisomerase I and Protein Kinase C (PKC) Inhibition

This compound has been identified as an inhibitor of mammalian DNA topoisomerase I. sci-hub.sedbpia.co.kr Topoisomerase I is an enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoils. lecturio.comwikipedia.org Inhibition of this enzyme leads to DNA damage and ultimately cell death, which is a mechanism exploited by some anticancer drugs. lecturio.com

Additionally, flavonoids, the class of compounds to which this compound belongs, have been shown to inhibit protein kinase C (PKC). nih.gov PKC is a family of enzymes involved in various signal transduction cascades that control cell growth and differentiation. wikipedia.org The inhibition of PKC by certain flavonoids is dependent on their chemical structure. nih.gov For instance, studies on an extract from Cudrania tricuspidata, the plant source of this compound, showed it could suppress PKC activation. researchgate.net The activation of PKC is implicated in various cellular processes and its inhibition can have significant physiological effects. frontiersin.org

Antioxidant Mechanisms

Flavonoids are well-known for their antioxidant properties, which contribute to their protective effects against various diseases. mdpi.com The antioxidant mechanisms of these compounds can involve several actions. They can directly scavenge free radicals, such as reactive oxygen species (ROS), thereby preventing cellular damage. mdpi.comnih.gov This direct neutralization of highly reactive radicals helps to maintain cellular homeostasis. mdpi.com

Free Radical Scavenging Capabilities

This compound has been a subject of interest for its potential antioxidant properties, specifically its ability to scavenge free radicals. The capacity of a compound to donate a hydrogen atom or an electron is a key indicator of its radical-scavenging activity. tandfonline.com Standard assays used to evaluate this capability include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govtjpr.org

In these tests, the bleaching of the colored radical solutions indicates the scavenging capacity of the test compound. tandfonline.com While some prenylated flavonoids demonstrate potent scavenging activity against ABTS radicals, they may show little to no activity against DPPH radicals. tandfonline.com This selectivity suggests that the structural characteristics of this compound likely play a significant role in its interaction with different types of free radicals. The ABTS assay involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, a reaction that can be monitored spectrophotometrically. tandfonline.commdpi.com

Table 1: Free Radical Scavenging Assays

| Assay | Principle | Observable Change |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.govtjpr.org | Color change from deep violet to pale yellow. tjpr.org |

| ABTS | Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). tandfonline.commdpi.com | Reduction of the blue/green ABTS•+ to its colorless neutral form. tjpr.org |

Cellular Redox Homeostasis Regulation

Cellular redox homeostasis is a dynamic process that maintains a balance between oxidative and reductive reactions within a cell. mdpi.com This equilibrium is crucial for a multitude of biological functions and signaling pathways. mdpi.com Disruption of this balance, often caused by an overproduction of reactive oxygen species (ROS), leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

This compound is investigated for its role in modulating this delicate balance. The regulation of cellular redox homeostasis involves complex systems, including antioxidant enzymes and molecules like glutathione. mdpi.com By influencing these systems, compounds like this compound can potentially mitigate the harmful effects of oxidative stress. nih.gov Mitochondria are central to cellular redox state and play a significant role in maintaining this balance. dntb.gov.ua The ability of a compound to influence mitochondrial function can, therefore, have a profound impact on cellular redox homeostasis. sci-hub.se

Nrf2/HO-1 Pathway Activation in Oxidative Stress Models

A key mechanism by which cells defend against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. researchgate.netmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. mdpi.com However, in response to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1. mdpi.commdpi.com

The induction of HO-1 expression is a critical protective response against oxidative damage. mdpi.comnih.gov Research suggests that this compound may exert its protective effects by activating this Nrf2/HO-1 pathway. researchgate.net This activation leads to an increased production of HO-1, which in turn helps to reduce cellular oxidative stress. researchgate.net The activation of this pathway is considered a pivotal element in the neuroprotective effects observed with related flavonoid compounds. nih.gov

Effects on Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are a double-edged sword in biological systems. At physiological levels, they are important for cell signaling and homeostasis. mdpi.com However, excessive accumulation of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. mdpi.com The primary intracellular sources of ROS include mitochondria and NADPH oxidase enzymes. mdpi.commdpi.com

Studies have investigated the effect of this compound and related compounds on ROS production. For instance, the related compound cudraflavone C was found to induce both cellular and mitochondrial ROS production in melanoma cells. mdpi.comnih.gov The ability to modulate ROS generation is a key aspect of the biological activity of these flavonoids. Some compounds can suppress ROS production induced by toxins, thereby protecting cells from damage. researchgate.net The specific effect of this compound on ROS generation is a critical area of research to understand its potential therapeutic applications.

Enzyme Inhibition Studies (Specific Mechanisms)

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. mayoclinic.orgwikipedia.org There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. wikipedia.orgfrontiersin.org Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain. mayoclinic.orgmdpi.com

MAO inhibitors (MAOIs) are a class of drugs used in the treatment of depression and other neurological disorders like Parkinson's disease. mayoclinic.orgwikipedia.orgmdpi.com this compound has been studied for its potential to inhibit MAO activity. The mechanism involves blocking the enzyme from catalyzing the oxidative deamination of monoamines. frontiersin.orgyoutube.com This inhibition helps to restore the physiological levels of neurotransmitters, which can be beneficial in conditions where their levels are dysregulated. mdpi.com The selectivity of this compound for MAO-A versus MAO-B is an important factor in determining its specific therapeutic potential.

Table 2: Monoamine Oxidase Isoforms and Their Primary Substrates

| Enzyme | Primary Substrates |

|---|---|

| MAO-A | Serotonin, Melatonin, Epinephrine, Norepinephrine. wikipedia.org |

| MAO-B | Phenethylamine, certain other trace amines. wikipedia.org |

| Both | Dopamine, Tyramine. wikipedia.org |

Phosphoinositide 3-Kinase (PI3K) Activity Modulation

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, including cell survival, proliferation, and signaling. plos.orgmdpi.commdpi.com The PI3K pathway is activated by various extracellular signals and leads to a cascade of downstream events, including the activation of the protein kinase B (Akt). nih.govplos.org

Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer. mdpi.com this compound and related flavonoids have been investigated for their ability to modulate PI3K activity. For example, cudraflavone C has been shown to inhibit the PI3K-Akt signaling pathway in colorectal cancer cells. plos.orgimu.edu.my This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis. The modulation of PI3K activity can occur through direct inhibition of the kinase or by affecting upstream or downstream components of the signaling cascade. nih.govplos.org The specific isoforms of PI3K targeted by this compound are a key area of investigation to understand its precise mechanism of action. mdpi.com

Pancreatic Lipase (B570770) Activity

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. plos.org Its inhibition is a therapeutic strategy for managing obesity. plos.org Studies have shown that this compound possesses inhibitory activity against pancreatic lipase.

Research has identified this compound as one of the constituents in certain plants that contribute to their pancreatic lipase inhibitory effects. While detailed kinetic studies and specific IC50 values for this compound are part of broader investigations into plant extracts and related flavonoid compounds, its activity is noted. For instance, compounds structurally related to this compound, isolated from the same plant sources, have demonstrated significant inhibition of pancreatic lipase. ebi.ac.ukresearchgate.net

Table 1: Pancreatic Lipase Inhibitory Activity of Selected Flavonoids This table is for illustrative purposes based on available data for related compounds.

| Compound | Source | Pancreatic Lipase Inhibition |

| Cudraflavanone C | Artocarpus nitidus | IC50: 1.8+/-0.1 to 63.8+/-3.6 microM ebi.ac.uk |

| Brosimone I | Artocarpus nitidus | IC50: 1.8+/-0.1 to 63.8+/-3.6 microM ebi.ac.uk |

| Norartocarpin | Artocarpus nitidus | IC50: 1.8+/-0.1 to 63.8+/-3.6 microM ebi.ac.uk |

Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. researchgate.net The inhibition of tyrosinase is a focal point in the development of agents for hyperpigmentation disorders and for cosmetic skin whitening. researchgate.netmdpi.com this compound has been identified as an inhibitor of tyrosinase.

Studies have demonstrated that this compound can suppress melanin production through the inhibition of tyrosinase. plos.org In investigations of compounds from Artocarpus species, this compound was among the flavonoids showing inhibitory effects on melanin formation in B16 melanoma cells. ebi.ac.uk The structural features of flavonoids, particularly the presence and position of hydroxyl and prenyl groups, are believed to be crucial for their interaction with the tyrosinase enzyme. researchgate.net

Further research into the chemical constituents of Artocarpus integer roots identified this compound and other flavonoids as inhibitors of tyrosinase. thieme-connect.compsu.ac.th Kinetic studies on related compounds have revealed different mechanisms of inhibition, including competitive and noncompetitive modes of action, suggesting that these flavonoids can interact with the enzyme at either the active site or an allosteric site. acs.org

Table 2: Tyrosinase Inhibitory Activity of this compound and Related Compounds This table is for illustrative purposes based on available data.

| Compound | Source | Tyrosinase Inhibition |

| This compound | Cudrania tricuspidata | Moderate inhibitory effect on mouse brain monoamine oxidase (related enzyme system) with an IC50 of 89.7 microM researchgate.net |

| Cudraflavanone C | Artocarpus integer | Potent inhibitor of melanin formation in B16 melanoma cells ebi.ac.uk |

| Artocarpanone | Artocarpus integer | Exhibited anti-tyrosinase effect psu.ac.th |

Structure Activity Relationship Sar Studies of Cudraflavanone a and Its Analogues

Identification of Pharmacophoric Features for Biological Activities

Pharmacophores represent the essential three-dimensional arrangement of chemical groups responsible for a compound's biological activity, facilitating optimal supramolecular interactions with a specific biological target uni.luuni.luuni.luuni-freiburg.deebi.ac.uk. Key pharmacophoric features typically include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, cations, and anions uni.luuni.luebi.ac.uk.

For Cudraflavanone A and related flavonoids, several structural elements are identified as critical pharmacophoric features:

Prenyl Side Chains: The presence of one or more prenyl groups is a defining characteristic of prenylated flavonoids, enriching their structural diversity and significantly enhancing their bioactivity and bioavailability nih.govresearchgate.net. These lipophilic side chains improve the compound's ability to penetrate cell membranes and interact more effectively with target proteins researchgate.netnih.govmetabolomicsworkbench.org.

Hydroxyl Groups: The positioning and number of hydroxyl groups play a vital role in flavonoid activity. For instance, in general flavonoids, hydroxyl groups at positions C-5 and C-7, along with a double bond between C-2 and C-3, are essential for potent xanthine (B1682287) oxidase inhibitory activity lipidmaps.org. The hydroxylated B ring is also crucial for antioxidant properties nih.gov.

Aromatic Rings and Unsaturation: The aromatic rings provide a scaffold for interactions, while an unsaturated bond on the side chain is considered essential for biological activity in some flavonoids nih.gov. Modifications to the aromatic ring, including changes in the position and number of hydroxyl groups or the addition of electron-withdrawing groups, are critical for antioxidant activity nih.gov.

In the context of this compound, the phenolic hydroxyl group at position 5 (5-OH) is notable for its resistance to derivatization (e.g., acetylation or prenylation) due to intramolecular hydrogen bonding with the C-4 carbonyl group and steric hindrance. This suggests that the 5-OH group is a stable and potentially critical pharmacophoric feature that contributes to the compound's core structure and biological activity. In contrast, other phenolic hydroxyl groups, such as those at the 2'-OH and 4'-OH positions, are readily derivatized.

Impact of Prenylation and Hydroxyl Group Positioning on Efficacy

Impact of Prenylation: Prenylation is a key modification that profoundly influences the efficacy of flavonoids. The addition of prenyl groups generally enhances the lipophilicity of flavonoids, which is critical for improving their permeability across cellular phospholipid membranes and facilitating stronger interactions with target proteins researchgate.netnih.govmetabolomicsworkbench.org. This increased lipophilicity can lead to higher tissue accumulation and reduced elimination from tissues, thereby augmenting biological activities.

Studies on prenylated flavonoids have shown that increasing the number of prenyl groups can enhance their antibacterial effectiveness metabolomicsworkbench.org. For example, prenyl groups at the C6 position in flavanones are associated with significant bioactive potential, including the inhibition of bacterial growth and nitric oxide (NO) production metabolomicsworkbench.org. Specific examples of prenylation impacting activity include the increased tyrosinase inhibitory activity of luteolin (B72000) when prenylated at the 3-position and enhanced melanin (B1238610) biosynthesis inhibition of apigenin (B1666066) when prenylated at the 6-position.

However, the impact of prenylation is highly position-dependent and can be complex. In the case of this compound, while prenylation generally enhances activity for many flavonoids, the synthesis of prenyl ether derivatives of this compound, cycloartocarpin, and artocarpin (B207796) for anti-acne activity demonstrated a reduction in efficacy compared to their parent molecules. This diminished activity was attributed to the inability of the derivatized compounds to mobilize effectively into the aqueous phase under experimental conditions, highlighting that while prenylation can enhance lipophilicity, specific modifications might negatively impact solubility and, consequently, biological function.

Impact of Hydroxyl Group Positioning: The position and number of hydroxyl groups on the flavonoid skeleton are critical determinants of biological activity. Hydroxylation generally improves the chemical solubility and stability of flavonoids and is directly correlated with their bioactive properties nih.gov.

Antioxidant Activity: A hydroxylated B ring is crucial for the antioxidant properties of flavonoids nih.gov.

Enzyme Inhibition: An increased degree of hydroxylation is associated with stronger inhibitory effects on enzymes such as α-glucosidase and α-amylase nih.gov. Specifically, hydroxylation at the C3' and C4' positions of the B ring can significantly enhance aldose reductase inhibitory activity nih.gov. For xanthine oxidase inhibition, hydroxyl groups at C-5 and C-7 are essential, while for superoxide (B77818) scavenging activity, a hydroxyl group at C-3' in ring B and at C-3 are crucial lipidmaps.org.

This compound Specificity: As previously noted, the 5-OH group of this compound is resistant to chemical modification due to intramolecular hydrogen bonding. This suggests its integral role in maintaining the structural integrity and potentially the biological activity of the flavanone (B1672756) core. In contrast, the 2'-OH and 4'-OH groups of this compound are readily derivatized, offering potential sites for structural modifications aimed at modulating activity without disrupting essential core features.

Rational Design of this compound Derivatives for Enhanced Biological Function

Rational drug design involves leveraging an understanding of pharmacophoric features and SAR to systematically modify chemical structures, aiming to enhance desired biological functions or introduce new ones. For this compound, this approach involves targeted chemical modifications based on insights gained from its SAR.

A notable attempt in rational design involved the synthesis of new prenyl ether and acetate (B1210297) derivatives of this compound, cycloartocarpin, and artocarpin to evaluate their anti-acne potential. The study compared the Minimum Inhibitory Concentration (MIC) values of the parent compounds with their synthesized derivatives against Propionibacterium acnes.

Table 1: In Vitro Anti-Acne Activity (MIC values) of this compound, Related Flavonoids, and Their Derivatives against P. acnes

| Compound | MIC (µg/mL) |

| This compound | 2 |

| Cycloartocarpin | 0.25 |

| Artocarpin | 0.5 |

| This compound Acetate | >100 |

| Cycloartocarpin Prenyl Ether | >100 |

| Artocarpin Prenyl Ether | >100 |

| Clindamycin (Standard) | 0.03 |

| Tea Tree Oil (Standard) | 0.25 |

Note: MIC values >100 µg/mL indicate negligible activity at the tested concentration.

As shown in Table 1, while the isolated flavonoids (this compound, cycloartocarpin, and artocarpin) exhibited significant anti-acne activity, their synthesized prenyl ether and acetate derivatives showed almost negligible activity. This unexpected outcome suggests that the modifications, despite being aimed at enhancing activity, may have negatively impacted crucial physicochemical properties, such as aqueous solubility, which is vital for the compounds to mobilize into the aqueous phase and interact with the bacterial target.

This finding underscores a critical challenge in the rational design of prenylated flavonoid derivatives: the need to balance enhanced lipophilicity (often imparted by prenylation) with sufficient aqueous solubility to ensure bioavailability and target interaction. Future rational design efforts for this compound derivatives should focus on:

Strategic Derivatization: Targeting specific hydroxyl groups (e.g., 2'-OH and 4'-OH) that are amenable to modification without compromising essential pharmacophoric features or solubility.

Introduction of Solubilizing Moieties: Incorporating hydrophilic groups or prodrug strategies to improve aqueous solubility while maintaining or enhancing biological activity.

Exploration of Multifunctional Derivatives: Drawing inspiration from the broader class of prenylated flavonoids from the Moraceae family, which have shown potential for selective design and optimization into multifunctional derivatives for various diseases nih.gov.

By meticulously considering the interplay between structural features, physicochemical properties, and biological targets, rational design can pave the way for developing this compound analogues with improved efficacy and specificity.

Advanced Analytical Methodologies for Cudraflavanone a Research

Quantitative Analysis Techniques

Precise quantification of cudraflavanone A and its molecular targets is fundamental to understanding its pharmacological effects. Researchers employ a variety of sophisticated techniques to measure the concentration of the compound itself, as well as changes in gene and protein expression it induces.

Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR, is the gold standard for measuring gene expression levels. nih.govthermofisher.comnih.gov This technique allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts. thermofisher.com In this compound research, qPCR is used to determine how the compound affects the expression of target genes. For instance, studies have used qPCR to show that this compound can modulate the expression of genes involved in inflammation and oxidative stress, such as inducible nitric oxide synthase (iNOS) and heme oxygenase-1 (HO-1). nih.govresearchgate.net The process involves reverse transcribing mRNA into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, providing a quantitative measure of the initial mRNA level. thermofisher.compcrbio.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, peptides, antibodies, and hormones in a sample. quatrelab.comsigmaaldrich.com In the context of this compound research, ELISA is employed to measure the concentration of specific proteins, such as cytokines and other inflammatory mediators, in cell culture supernatants or tissue lysates. nih.govresearchgate.netsci-hub.se For example, ELISA has been instrumental in demonstrating that this compound can inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net The assay involves immobilizing an antibody specific to the target protein on a plate, followed by the addition of the sample. A second, enzyme-linked antibody is then added, and a substrate is introduced that produces a measurable signal, which is proportional to the amount of protein present. quatrelab.comsigmaaldrich.com

Western Blot (also known as immunoblotting) is a technique used to detect and quantify specific proteins in a sample. nih.govabcam.com This method is essential for studying the effects of this compound on protein expression and signaling pathways. nih.govresearchgate.net Researchers have utilized Western blotting to show that this compound can inhibit the expression of iNOS protein and affect the phosphorylation status of key signaling proteins like those in the MAPK and NF-κB pathways. nih.govresearchgate.netpressbooks.pub The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. nih.govabcam.com A secondary antibody conjugated to an enzyme or fluorophore is used for detection, allowing for the visualization and quantification of the target protein. abcam.compressbooks.pub

| Technique | Primary Application in this compound Research | Key Findings Enabled | References |

|---|---|---|---|

| LC-MS/MS | Quantification of this compound in biological matrices. | Determination of compound concentration in preclinical studies. | lcms.czrsc.orgnih.govnih.govresearchgate.net |

| qPCR | Measurement of gene expression levels. | Demonstrated modulation of iNOS and HO-1 mRNA levels by this compound. | nih.govthermofisher.comnih.govnih.govresearchgate.net |

| ELISA | Quantification of proteins (e.g., cytokines). | Showed inhibition of PGE2 and TNF-α production by this compound. | nih.govresearchgate.netquatrelab.comsigmaaldrich.comsci-hub.se |

| Western Blot | Detection and quantification of specific proteins and their modifications (e.g., phosphorylation). | Revealed inhibition of iNOS protein expression and modulation of MAPK and NF-κB signaling pathways. | nih.govresearchgate.netnih.govabcam.compressbooks.pub |

Metabolomic Profiling of this compound and its Biotransformation Products

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nct-dresden.de In the context of this compound research, metabolomic profiling aims to identify and quantify the compound's biotransformation products. When a compound like this compound is introduced into a biological system, it can be modified by enzymes, leading to the formation of various metabolites. frontiersin.orgbioivt.com Understanding these metabolic pathways is crucial for a complete picture of the compound's activity and fate in the body.

The in vitro metabolism of this compound can be investigated using various systems, such as liver microsomes, S9 fractions, and hepatocytes, which contain the enzymes responsible for drug metabolism. frontiersin.orgbioivt.com By incubating this compound with these systems, researchers can identify the resulting metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying these biotransformation products. frontiersin.org This information helps to predict how this compound might be metabolized in vivo. While specific metabolomic studies on this compound are not extensively published, the methodologies are well-established for other flavonoids. frontiersin.orgbioivt.com Future research in this area could provide valuable insights into the bioactivation or detoxification pathways of this compound.

In Vitro Model Systems and Cell Culture Techniques

In vitro models are indispensable tools in this compound research, providing a controlled environment to study its cellular and molecular effects. nih.govresearchgate.net Cell culture involves growing cells outside of their natural environment under controlled conditions. assaygenie.comnih.gov

A variety of cell lines are used to investigate the different biological activities of this compound. For instance, to study its anti-neuroinflammatory effects, researchers often use BV2 microglial cells and HT22 hippocampal cells. nih.govmdpi.commdpi.com To investigate its potential anticancer properties, various cancer cell lines, such as those from colorectal cancer, are utilized. plos.org The choice of cell line depends on the specific biological question being addressed.

Standard cell culture techniques are employed to maintain and grow these cells. assaygenie.com This includes using specific growth media supplemented with essential nutrients, maintaining a controlled atmosphere (temperature, CO2), and passaging the cells to ensure their continued growth and viability. researchgate.netassaygenie.com Aseptic techniques are strictly followed to prevent contamination. assaygenie.com When conducting experiments, cells are typically treated with different concentrations of this compound, and various assays are then performed to assess its effects on cell viability, proliferation, inflammation, and other cellular processes. nih.govresearchgate.net

| In Vitro Model | Cell Type | Application in this compound Research | References |

|---|---|---|---|

| BV2 | Microglial cells | Studying anti-neuroinflammatory effects. | nih.govresearchgate.net |

| HT22 | Hippocampal cells | Investigating neuroprotective effects. | mdpi.commdpi.com |